N-(ADAMANTAN-1-YL)PYRAZINE-2-CARBOXAMIDE
Overview
Description
Pyrazine-2-carboxylic acid adamantan-1-ylamide is a compound that combines the structural features of pyrazine and adamantane. Pyrazine is a nitrogen-containing heterocycle, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboxylic acid adamantan-1-ylamide typically involves the reaction of pyrazine-2-carboxylic acid with adamantan-1-ylamine. The reaction is often facilitated by coupling agents such as 4-dimethylaminopyridine and Yamaguchi reagent . The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalyst: 4-dimethylaminopyridine
Reagent: Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride)
Industrial Production Methods: While specific industrial production methods for pyrazine-2-carboxylic acid adamantan-1-ylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: Pyrazine-2-carboxylic acid adamantan-1-ylamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted pyrazine derivatives
Scientific Research Applications
Pyrazine-2-carboxylic acid adamantan-1-ylamide has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting the growth of Mycobacterium tuberculosis.
Industry: Possible applications in the development of new materials with unique properties due to the rigid adamantane core.
Mechanism of Action
The mechanism of action of pyrazine-2-carboxylic acid adamantan-1-ylamide is not fully understood, but it is believed to involve the inhibition of key enzymes in Mycobacterium tuberculosis. The compound may interfere with the synthesis of mycolic acids, essential components of the bacterial cell wall . Molecular docking studies suggest that the compound binds to the active site of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core.
Pyrazine-2-carboxamide derivatives: Compounds with modifications at the carboxamide group, showing varying degrees of anti-tubercular activity.
Uniqueness: Pyrazine-2-carboxylic acid adamantan-1-ylamide stands out due to the incorporation of the adamantane moiety, which imparts additional stability and rigidity to the molecule. This structural feature may enhance its binding affinity to target enzymes and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N-(1-adamantyl)pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-14(13-9-16-1-2-17-13)18-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURVWNUUUXCYRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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